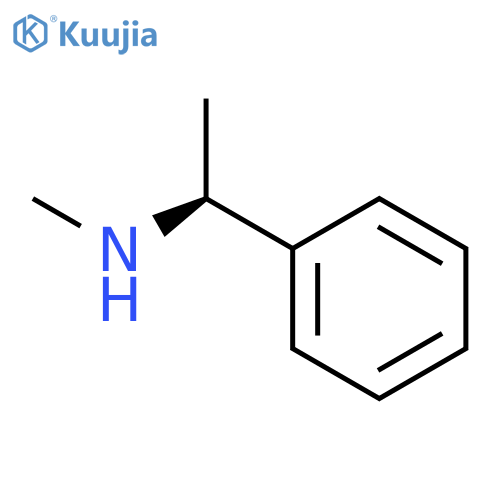Cas no 18979-53-8 (4-Amyloxyphenol)

4-Amyloxyphenol structure
商品名:4-Amyloxyphenol
4-Amyloxyphenol 化学的及び物理的性質
名前と識別子
-
- p-(pentyloxy)phenol
- 4-Amyloxyphenol
- 4-pentoxyphenol
- 4-(Amyloxy)phenol
- 4-n-amyloxyphenol
- 4-n-pentoxyphenol
- 4-Pentyloxyphenol
- Hydroquinone Monoamyl Ether
- Hydroquinone Monopentyl Ether
- p-Amyloxyphenol
- p-n-Pentyloxyphenol
- P-PentYl-Oxyphenol
- Amol
- Amyloxyphenol
- p-Amoxyphenol
- PENTYLOXYPHENOL
- p-n-Amyloxyphenol
- 4-N-PENTYLOXYPHENOL
- 4-(PENTYLOXY)PHENOL
- Phenol, 4-(pentyloxy)-
- Phenol, p-(pentyloxy)-
- UHM852UB1I
- p-pentyloxyphenol
- 4-pentyloxy-phenol
- PubChem13207
- 4-(Pentyloxy)phenol #
- Hydroquinone Monopentyl E
- MFCD00044283
- EN300-17211
- Z56899109
- EINECS 242-712-6
- W-107743
- HMS1786M12
- NS00026200
- AS-57662
- D84211
- UNII-UHM852UB1I
- CS-W017187
- A813359
- A0728
- AKOS001043876
- P-(N-PENTYLOXY)PHENOL
- 18979-53-8
- P-PENTOXYPHENOL
- FT-0637775
- SCHEMBL56529
- Q27291080
- DTXSID1066443
-
- MDL: MFCD00044283
- インチ: 1S/C11H16O2/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,12H,2-4,9H2,1H3
- InChIKey: JCLFHZLOKITRCE-UHFFFAOYSA-N
- ほほえんだ: O(C1C([H])=C([H])C(=C([H])C=1[H])O[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 180.11500
- どういたいしつりょう: 180.11503
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 117
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5
- 互変異性体の数: 2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.0044 (rough estimate)
- ゆうかいてん: 47.0 to 49.0 deg-C
- ふってん: 273.08°C (rough estimate)
- フラッシュポイント: 136.7±4.8 °C
- 屈折率: 1.5130 (estimate)
- PSA: 29.46000
- LogP: 2.96120
- かんど: 空気に敏感である
- ようかいせい: 自信がない
4-Amyloxyphenol セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:

- セキュリティ用語:S26;S37/39
- ちょぞうじょうけん:0-10°C
- リスク用語:R36/37/38
4-Amyloxyphenol 税関データ
- 税関コード:2909500000
- 税関データ:
中国税関コード:
2909500000概要:
290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
4-Amyloxyphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019069-5g |
4-Amyloxyphenol |
18979-53-8 | 97% | 5g |
¥179 | 2023-09-09 | |
| Enamine | EN300-17211-0.5g |
4-(pentyloxy)phenol |
18979-53-8 | 95.0% | 0.5g |
$65.0 | 2025-03-21 | |
| Apollo Scientific | OR936941-10g |
4-Pentyloxyphenol |
18979-53-8 | 95% | 10g |
£345.00 | 2024-05-25 | |
| Enamine | EN300-17211-0.1g |
4-(pentyloxy)phenol |
18979-53-8 | 95.0% | 0.1g |
$28.0 | 2025-03-21 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0728-5G |
4-Amyloxyphenol |
18979-53-8 | >97.0%(GC) | 5g |
¥770.00 | 2023-09-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024570-5g |
4-(Pentyloxy)phenol |
18979-53-8 | 98% | 5g |
¥219 | 2023-04-15 | |
| Apollo Scientific | OR936941-5g |
4-Pentyloxyphenol |
18979-53-8 | 95% | 5g |
£47.00 | 2025-02-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0728-5g |
4-Amyloxyphenol |
18979-53-8 | 97.0%(GC) | 5g |
¥690.0 | 2022-06-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A71910-25g |
4-(Pentyloxy)phenol |
18979-53-8 | 98% | 25g |
¥372.0 | 2023-09-08 | |
| Enamine | EN300-17211-0.25g |
4-(pentyloxy)phenol |
18979-53-8 | 95.0% | 0.25g |
$41.0 | 2025-03-21 |
4-Amyloxyphenol 関連文献
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
18979-53-8 (4-Amyloxyphenol) 関連製品
- 32512-24-6(methyl(1-phenylethyl)amine)
- 2449-49-2(N,N,α-trimethylbenzylamine)
- 10137-87-8(N-Ethyl-1-phenylethanamine)
- 19131-99-8((S)-(-)-N-Methyl-1-phenylethylamine)
- 14683-47-7(N-Methyl-1,1-diphenylmethanamine)
- 19302-16-0(N-(1-Phenylethyl)propan-2-amine)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:18979-53-8)4-Amyloxyphenol

清らかである:99%
はかる:100g
価格 ($):401.0